molecular formula C8H4Cl2F4 B6311717 1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene CAS No. 2088945-25-7

1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B6311717
CAS No.: 2088945-25-7
M. Wt: 247.01 g/mol
InChI Key: SZISCPFOEMSPLN-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4Cl2F4. This compound is characterized by the presence of dichloromethyl, fluoro, and trifluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazines with 1,2-dehydrobenzene in an aza-Diels–Alder reaction . This one-step reaction provides a convenient and efficient way to introduce the dichloromethyl group onto the benzene ring. Industrial production methods may involve the use of iron-containing catalysts, such as ferrocene or tris(acetylacetonato)iron(III), to facilitate the dichloromethylation process .

Chemical Reactions Analysis

1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. .

Scientific Research Applications

1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This results in increased binding affinity and specificity, making the compound effective in modulating biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4/c9-7(10)4-2-1-3-5(6(4)11)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZISCPFOEMSPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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